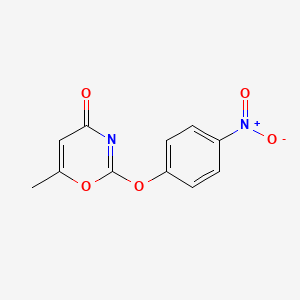
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- can be achieved through various methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This carbonylation-cyclization domino reaction is mild and convenient, producing the desired oxazinone in moderate to excellent yields . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of non-gaseous CO sources, such as oxalyl chloride and formic acid, can enhance the safety and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in nitromethane at elevated temperatures.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxone in nitromethane at 100°C.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified nitrophenoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential antimicrobial and anticancer activities due to its unique structure.
Industry: Utilized in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- exerts its effects involves its interaction with specific molecular targets. For instance, its potential as a protease inhibitor is attributed to its ability to bind to the active site of enzymes like human leukocyte elastase, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the nitrophenoxy group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride: Another oxazinone derivative with different substituents.
4H-Benzo[d][1,3]oxazin-4-ones: A related class of compounds with similar structural features.
2-Methyl-4H-3,1-benzoxazin-4-one: A simpler oxazinone with antimicrobial properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- stands out due to its specific nitrophenoxy and methyl substituents, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
61387-28-8 |
|---|---|
Molekularformel |
C11H8N2O5 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
6-methyl-2-(4-nitrophenoxy)-1,3-oxazin-4-one |
InChI |
InChI=1S/C11H8N2O5/c1-7-6-10(14)12-11(17-7)18-9-4-2-8(3-5-9)13(15)16/h2-6H,1H3 |
InChI-Schlüssel |
OOMLGHVWHODLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N=C(O1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
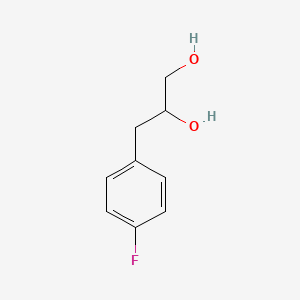
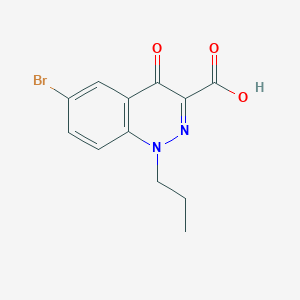
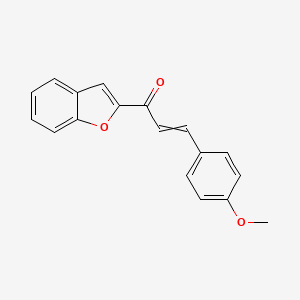
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)
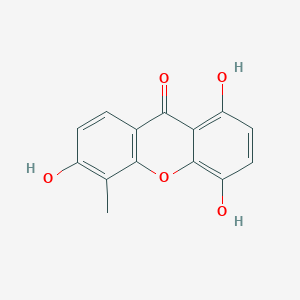
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
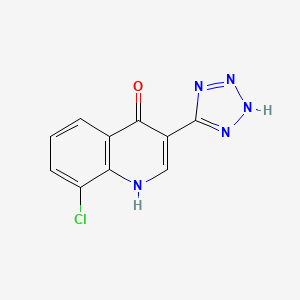
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
